molecular formula C18H17ClN2O B1622882 1-Cyclopentyl-3-phenyl-5-chloROBEnzimidazolin-2-one CAS No. 79759-44-7

1-Cyclopentyl-3-phenyl-5-chloROBEnzimidazolin-2-one

Cat. No.: B1622882
CAS No.: 79759-44-7
M. Wt: 312.8 g/mol
InChI Key: DIQWPCIERNOFRQ-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3-phenyl-5-chloROBEnzimidazolin-2-one is a chemical compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopentyl-3-phenyl-5-chloROBEnzimidazolin-2-one typically involves the following steps:

    Cyclization Reaction: The initial step involves the cyclization of appropriate precursors to form the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Cyclopentyl and Phenyl Substitution: The cyclopentyl and phenyl groups are introduced through nucleophilic substitution reactions using appropriate alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentyl-3-phenyl-5-chloROBEnzimidazolin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

1-Cyclopentyl-3-phenyl-5-chloROBEnzimidazolin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-3-phenyl-5-chloROBEnzimidazolin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclopentyl-3-phenyl-5-chloROBEnzimidazolin-2-one: Unique due to its specific substitution pattern and chemical properties.

    Other Benzimidazoles: Compounds such as 1,3-Dihydro-5-chloro-2H-benzimidazol-2-one and 1,3-Dihydro-5-phenyl-2H-benzimidazol-2-one share similar core structures but differ in their substituents and resulting properties.

Uniqueness

This compound is unique due to the presence of both cyclopentyl and phenyl groups, which contribute to its distinct chemical behavior and potential applications. The chlorine atom at the 5-position also adds to its reactivity and versatility in chemical synthesis.

Properties

CAS No.

79759-44-7

Molecular Formula

C18H17ClN2O

Molecular Weight

312.8 g/mol

IUPAC Name

5-chloro-1-cyclopentyl-3-phenylbenzimidazol-2-one

InChI

InChI=1S/C18H17ClN2O/c19-13-10-11-16-17(12-13)21(15-6-2-1-3-7-15)18(22)20(16)14-8-4-5-9-14/h1-3,6-7,10-12,14H,4-5,8-9H2

InChI Key

DIQWPCIERNOFRQ-UHFFFAOYSA-N

SMILES

C1CCC(C1)N2C3=C(C=C(C=C3)Cl)N(C2=O)C4=CC=CC=C4

Canonical SMILES

C1CCC(C1)N2C3=C(C=C(C=C3)Cl)N(C2=O)C4=CC=CC=C4

Origin of Product

United States

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